molecular formula C28H28FN3O3 B2546235 3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 933224-09-0

3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Katalognummer: B2546235
CAS-Nummer: 933224-09-0
Molekulargewicht: 473.548
InChI-Schlüssel: JWTIXQUEOUMPDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN3O3 and its molecular weight is 473.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a novel series of compounds, starting from 2-acetylfuran, which exhibited significant antidepressant and antianxiety activities evaluated through behavioral tests in albino mice. These compounds were designed to explore the therapeutic potential of furan derivatives in mental health disorders (Kumar et al., 2017).

Antipsychotic Potential

Raviña et al. (2000) prepared a series of butyrophenones that showed affinity for dopamine and serotonin receptors. These compounds were evaluated for their antipsychotic potential through various pharmacological assays, highlighting the importance of conformationally restricted structures in developing new therapeutic agents (Raviña et al., 2000).

Metabolic Studies

Lavrijsen et al. (1992) studied the metabolism of flunarizine in rats, dogs, and humans, providing insights into the biotransformation pathways and species-specific metabolic differences. This research is crucial for understanding the pharmacokinetics of therapeutic compounds (Lavrijsen et al., 1992).

Crystal Structure Analysis

Ullah and Stoeckli-Evans (2021) analyzed the crystal structure of a compound similar to the query, providing valuable information on its molecular conformation and interactions. This study aids in the understanding of structure-activity relationships critical for drug design (Ullah & Stoeckli-Evans, 2021).

PET Imaging for Neurological Applications

Kumata et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in the brain, illustrating the use of fluorophenyl derivatives in neuroimaging to study neurodegenerative diseases (Kumata et al., 2015).

Synthesis and Bioactivity

Research by García et al. (2014) and Shakhmaev et al. (2016) explores the synthesis of novel compounds with potential bioactivity, including efforts to develop ligands for PET imaging of serotonin receptors and the catalyzed synthesis of flunarizine, respectively. These studies highlight the ongoing efforts to create more effective and selective therapeutic agents through chemical synthesis (García et al., 2014); (Shakhmaev et al., 2016).

Eigenschaften

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-22-10-7-17-35-22)27(21-8-3-2-4-9-21)31-15-13-30(14-16-31)24-12-6-5-11-23(24)29/h2-12,17-18,27,33H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIXQUEOUMPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.